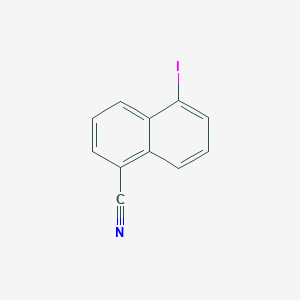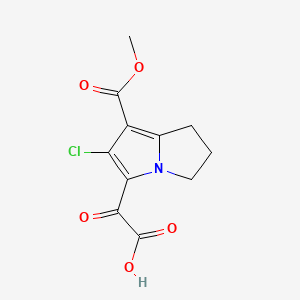
4-Amino-6-bromoquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-bromoquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9BrN4O and a molecular weight of 281.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the reduction of 4-nitroquinoline-N-oxide using iron powder in the presence of acetic acid to produce 4-aminoquinoline. This intermediate then undergoes bromination to form 4-amino-3-bromoquinoline. Finally, nitration is performed to yield 4-amino-6-nitro-3-bromoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective raw materials, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-bromoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
4-Amino-6-bromoquinoline-3-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-6-bromoquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Amino-6-bromoquinoline-3-carbohydrazide include:
4-Aminoquinoline: Known for its antimalarial properties.
6-Bromoquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-3-carbohydrazide: Investigated for its potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H9BrN4O |
|---|---|
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
4-amino-6-bromoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9BrN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) |
Clave InChI |
XCHYRFPATUPTQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



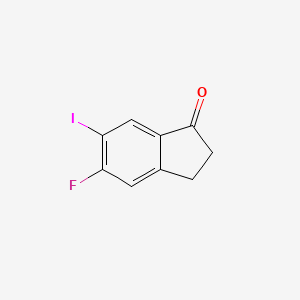
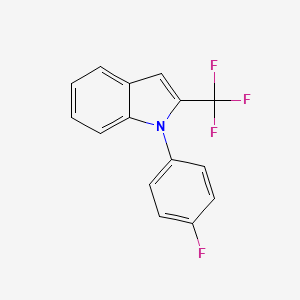
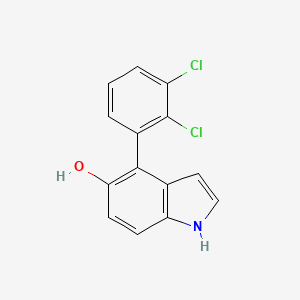
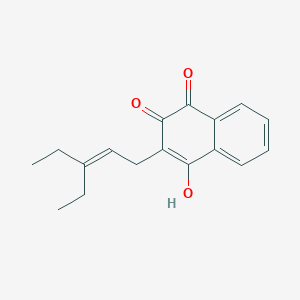
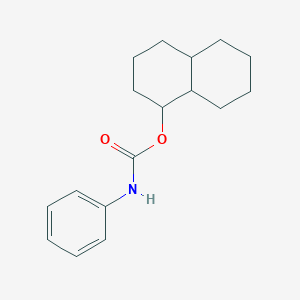

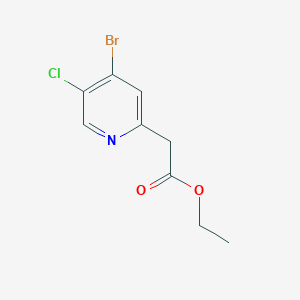
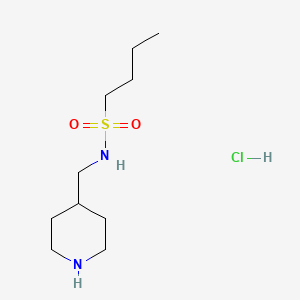

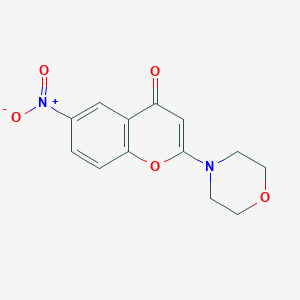
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
